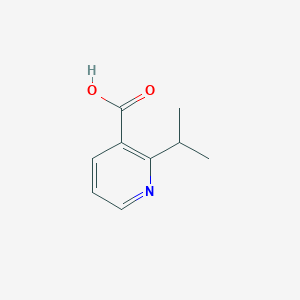

2-Isopropylnicotinic acid

CAS No.:

Cat. No.: VC15852570

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-propan-2-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | CJFZDWVGTDOIBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC=N1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2-Isopropylnicotinic acid (CAS: 191535-55-4) is formally designated as 2-propan-2-ylpyridine-4-carboxylic acid under IUPAC nomenclature . Its molecular structure comprises a pyridine ring substituted with an isopropyl group (-CH(CH)) at the 2-position and a carboxylic acid (-COOH) at the 4-position (Figure 1). The compound’s SMILES representation is , and its InChIKey is .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| CAS Registry Number | 191535-55-4 |

| SMILES | CC(C)C1=NC=CC(=C1)C(=O)O |

| InChIKey | XEAKNFPXTFNCLF-UHFFFAOYSA-N |

Structural Isomerism and Related Compounds

A common point of confusion arises from the similarity between 2-isopropylnicotinic acid and isopropyl nicotinate (CAS: 553-60-6), an ester derivative of nicotinic acid . The latter lacks the carboxylic acid group and instead features an isopropyl ester moiety. Additionally, positional isomerism exists in pyridine derivatives; for example, 2-methylisonicotinic acid hydrazide (a positional isomer with a methyl group at the 2-position) has been studied for antimycobacterial activity .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

-

Solubility: The carboxylic acid group confers moderate solubility in polar solvents (e.g., water, ethanol), while the hydrophobic isopropyl substituent enhances lipid solubility.

-

Boiling Point: Experimental data are lacking, but computational estimates suggest a boiling point near 300°C based on analogous pyridine derivatives .

-

Stability: Likely stable under ambient conditions, though susceptibility to decarboxylation at elevated temperatures is possible.

Applications in Medicinal Chemistry

Drug Design and Optimization

The isopropyl group’s steric bulk and lipophilicity make it a valuable moiety in drug design, often improving pharmacokinetic properties such as membrane permeability and metabolic stability. For example, bedaquiline, a diarylquinoline antitubercular drug, incorporates hydrophobic substituents to enhance mycobacterial uptake .

Probable Therapeutic Targets

-

Tuberculosis: Given the success of isoniazid, 2-isopropylnicotinic acid derivatives could be explored as prodrugs activated by mycobacterial catalase-peroxidase (KatG) .

-

Neurodegenerative Diseases: Pyridine derivatives modulate nicotinic acetylcholine receptors, implicating them in neurodegenerative disorders.

Future Research Directions

-

Synthetic Methodology: Develop efficient, scalable routes to 2-isopropylnicotinic acid and its derivatives.

-

Biological Screening: Test against Mycobacterium tuberculosis and non-tuberculous mycobacteria to assess antimicrobial potential .

-

Structure-Activity Relationships (SAR): Systematically modify the isopropyl and carboxylic acid groups to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume